molecular formula C14H10ClNO2 B2798850 2-Chloro-N-(dibenzo[b,d]furan-2-yl)acetamide CAS No. 796084-54-3

2-Chloro-N-(dibenzo[b,d]furan-2-yl)acetamide

Cat. No.: B2798850
CAS No.: 796084-54-3
M. Wt: 259.69
InChI Key: AIYXMZGLNRCQGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(dibenzo[b,d]furan-2-yl)acetamide typically involves the chlorination of dibenzofuran followed by acylation. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(dibenzo[b,d]furan-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the acetamide group.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include various substituted dibenzofuran derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include amines or alcohols.

Scientific Research Applications

2-Chloro-N-(dibenzo[b,d]furan-2-yl)acetamide is primarily used in proteomics research . Its applications extend to:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-(dibenzo[b,d]furan-2-yl)acetamide is not well-documented. compounds with similar structures often interact with biological targets through:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-dibenzofuran-3-ylacetamide
  • 2-chloro-N-dibenzofuran-4-ylacetamide
  • 2-chloro-N-dibenzofuran-5-ylacetamide

Uniqueness

2-Chloro-N-(dibenzo[b,d]furan-2-yl)acetamide is unique due to its specific substitution pattern on the dibenzofuran ring, which can result in distinct biological and chemical properties compared to its analogs .

Properties

IUPAC Name

2-chloro-N-dibenzofuran-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-8-14(17)16-9-5-6-13-11(7-9)10-3-1-2-4-12(10)18-13/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYXMZGLNRCQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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